3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
Description
3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic small molecule characterized by a chromen-4-one (coumarin) scaffold fused with a benzothiazole moiety at the 3-position and a dimethylcarbamate ester at the 7-position. This compound’s structural complexity necessitates precise crystallographic methods, such as those implemented in SHELX programs, for accurate structural determination .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-21(2)19(23)25-11-7-8-12-15(9-11)24-10-13(17(12)22)18-20-14-5-3-4-6-16(14)26-18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQDRUPUSFXTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate interacts with its target, topoisomerase I, by intercalating with DNA . This interaction inhibits the function of topoisomerase I, leading to changes in DNA supercoiling.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate are largely determined by its benzothiazole moiety. Benzothiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, some benzothiazole derivatives have been found to inhibit the activity of topoisomerase I, an enzyme that plays a crucial role in DNA replication
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the wide range of biological activities exhibited by benzothiazole derivatives. For instance, some benzothiazole derivatives have been found to induce cell apoptosis, or programmed cell death, in cancer cells
Molecular Mechanism
Given that some benzothiazole derivatives have been found to inhibit topoisomerase I, it is possible that this compound may exert its effects through a similar mechanism
Biological Activity
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a chromenone backbone substituted with a benzo[d]thiazole moiety and a dimethylcarbamate functional group. Its unique structure contributes to its diverse biological activities, including antitumor, antibacterial, and acetylcholinesterase inhibitory properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| Functional Groups | Chromenone, Benzothiazole, Dimethylcarbamate |
Antitumor Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor activity. Research indicates that the presence of the benzothiazole moiety enhances the compound's ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
- Case Study : In vitro assays demonstrated that derivatives of this compound showed IC50 values as low as 2.7 µM against certain cancer cell lines, indicating potent antitumor effects .
Acetylcholinesterase Inhibition
Research has highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is crucial for therapeutic strategies against Alzheimer's disease.
- Inhibitory Activity : Compounds with a coumarin core have been shown to effectively inhibit AChE, with significant implications for cognitive enhancement and neuroprotection.
- Research Findings : In vitro studies revealed promising AChE inhibitory activity, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains.
- Mechanism : The interaction of the compound with bacterial cell membranes may disrupt their integrity, leading to cell death.
- Findings : In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(benzo[d]thiazol) derivatives | Varied | Strong antitumor activity |
| 4-aminoquinoline derivatives | Varied | Potent anti-parasitic properties |
| 3-(benzo[d]thiazol) phenols | Varied | Effective AChE inhibitors |
The distinct combination of chromene and thiazole structures in this compound may confer unique biological activities compared to other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate to its analogs based on structural features, substituent effects, and inferred pharmacological properties.
Substituent Variations in Carbamate/Thiazole Derivatives
Key Analogues :
3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate ([587003-93-8]): Structural Difference: Replaces dimethylcarbamate with a cinnamate (E-3-phenylprop-2-enoate) group. Implications: The cinnamate’s aromaticity and extended conjugation may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the smaller dimethylcarbamate .
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, w, x from Pharmacopeial Forum): Structural Differences: Feature bulkier substituents (e.g., hydroperoxypropan-2-yl, ethoxycarbonylamino) on the carbamate or thiazole groups. Implications: Increased steric bulk in compounds like m and x may improve target specificity but limit cell permeability. The dimethylcarbamate in the target compound offers a balance between solubility and membrane penetration .
Hypothetical Pharmacological and Physicochemical Properties
Table 1: Inferred Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituent | Potential Bioactivity |
|---|---|---|---|---|
| Target compound (dimethylcarbamate) | ~382.4 | ~3.2 | Dimethylcarbamate | Moderate solubility, metabolic stability |
| 3-(Benzo[d]thiazol-2-yl)-cinnamate | ~428.4 | ~4.1 | Cinnamate | Enhanced hydrophobic binding |
| Thiazol-5-ylmethyl derivative (m) | ~732.8 | ~2.8 | Hydroperoxypropan-2-yl | High target affinity, low permeability |
Key Observations :
- Dimethylcarbamate vs. Cinnamate : The target compound’s dimethylcarbamate likely confers better aqueous solubility (logP ~3.2) than the cinnamate analog (logP ~4.1), making it more suitable for oral administration .
- Steric Effects : Bulkier derivatives (e.g., compound m ) may exhibit stronger enzyme inhibition due to extended interactions but face challenges in bioavailability .
Crystallographic and Structural Insights
The benzothiazole-chromenone core is common across analogs, suggesting shared crystallographic behaviors. SHELXL, a refinement tool noted for handling small-molecule structures, would be critical for resolving subtle conformational differences, such as the orientation of the dimethylcarbamate group relative to the cinnamate in the analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
